molecular formula C27H29FN10O B11927276 Elenestinib CAS No. 2505078-08-8

Elenestinib

カタログ番号: B11927276
CAS番号: 2505078-08-8
分子量: 528.6 g/mol
InChIキー: IPMARPMXSFFZFG-MHZLTWQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Elenestinib is a novel, investigational, oral, next-generation tyrosine kinase inhibitor that selectively inhibits the KIT D816V mutation. This compound is primarily being studied for its potential to treat indolent systemic mastocytosis, a rare clonal mast cell disease driven by the KIT D816V mutation .

準備方法

The synthetic routes and reaction conditions for Elenestinib involve complex organic synthesis techniquesThe industrial production methods are designed to ensure high purity and yield, often involving multi-step synthesis and purification processes .

化学反応の分析

Elenestinib undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Elenestinib has a wide range of scientific research applications, including:

作用機序

Elenestinib exerts its effects by selectively inhibiting the KIT D816V mutation, which is a key driver of indolent systemic mastocytosis. The compound binds to the tyrosine kinase domain of the KIT protein, preventing its activation and subsequent signaling pathways. This inhibition reduces the proliferation and survival of abnormal mast cells, thereby alleviating symptoms and disease burden .

類似化合物との比較

Elenestinib is unique in its selective inhibition of the KIT D816V mutation with limited central nervous system penetration. Similar compounds include:

This compound stands out due to its specificity and favorable safety profile in clinical trials .

特性

CAS番号

2505078-08-8

分子式

C27H29FN10O

分子量

528.6 g/mol

IUPAC名

2-[4-[4-[4-[5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl]piperazin-1-yl]pyrrolo[2,1-f][1,2,4]triazin-6-yl]pyrazol-1-yl]ethanol

InChI

InChI=1S/C27H29FN10O/c1-27(29,21-2-4-23(28)5-3-21)22-14-30-26(31-15-22)36-8-6-35(7-9-36)25-24-12-19(17-38(24)34-18-32-25)20-13-33-37(16-20)10-11-39/h2-5,12-18,39H,6-11,29H2,1H3/t27-/m0/s1

InChIキー

IPMARPMXSFFZFG-MHZLTWQESA-N

異性体SMILES

C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N

正規SMILES

CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。